Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine
Description
Molecular Formula and Isomeric Configuration
Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine is a modified amino acid derivative with the molecular formula C₁₅H₂₂N₂O₄S and a molecular weight of 326.42 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group, a pyridylethyl side chain, and a methyl ester moiety (Figure 1). The isomeric configuration is defined by the L-stereochemistry of the cysteine backbone, as indicated by the (R) -configuration at the alpha-carbon in the IUPAC name: (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-pyridin-4-ylethylsulfanyl)propanoic acid .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₄S | |
| Molecular Weight | 326.42 g/mol | |
| CAS Number | 151545-15-2 | |
| SMILES Notation | CC(C)(C)OC(=O)NC@@HC(=O)O | |
| InChI Key | VVTDUMYLIKYKGJ-LBPRGKRZSA-N |
The pyridylethyl side chain introduces a planar aromatic system, while the Boc group contributes steric bulk, influencing solubility and reactivity .
Functional Group Analysis
Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group commonly used in peptide synthesis to shield the amine functionality of cysteine during solid-phase synthesis . Its removal requires strong acids like trifluoroacetic acid (TFA), which cleaves the Boc group without affecting the thiol or pyridyl moieties .
Pyridyl Moiety
The 4-pyridylethyl group consists of a pyridine ring linked via a two-carbon spacer to the cysteine sulfur. Pyridine’s aromaticity and basicity (pK~a~ ≈ 5.25) enable π-π stacking interactions and moderate solubility in polar solvents . The ethyl spacer enhances conformational flexibility, allowing the pyridyl group to participate in hydrogen bonding or metal coordination .
Stereochemical Considerations
The L-configuration of cysteine is critical for maintaining compatibility with biological systems. The chiral center at the alpha-carbon (C2) has an (R) -configuration, as confirmed by the optical activity ([α]~D~ = specific rotation data pending) . This stereochemistry ensures proper spatial orientation for interactions with enzymes or receptors in peptide-based applications .
The pyridylethyl side chain’s orientation relative to the cysteine backbone influences molecular packing in crystals and solubility in aqueous media. Computational models suggest that the ethyl spacer adopts a gauche conformation, positioning the pyridyl ring perpendicular to the main chain .
Physicochemical Properties
Solubility
This compound is sparingly soluble in water due to the hydrophobic Boc and pyridylethyl groups. It dissolves readily in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM) .
Stability
The compound is stable under neutral or basic conditions but degrades in acidic environments (pH < 4) due to Boc deprotection . The thioether linkage resists oxidation, unlike free thiols, which form disulfides .
Reactivity
- Boc Deprotection : Achieved via TFA or HCl in methanol, yielding the primary amine .
- Pyridyl Interactions : The pyridine nitrogen can coordinate to metal ions or participate in acid-base reactions .
- Ester Hydrolysis : The methyl ester can be hydrolyzed under basic conditions to form the carboxylic acid .
Table 3: Physicochemical Profile
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | Not reported | - |
| LogP | ~1.5 (predicted) | |
| Solubility in DMSO | >50 mg/mL | |
| Stability in Acid | Degrades (Boc removal) |
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-pyridin-4-ylethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(20)17-12(13(18)19)10-22-9-6-11-4-7-16-8-5-11/h4-5,7-8,12H,6,9-10H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTDUMYLIKYKGJ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCCC1=CC=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCCC1=CC=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine is a modified form of the amino acid L-cysteine, notable for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a 2-(4-pyridyl)ethyl moiety. This compound has garnered attention in biochemical research due to its potential applications in protein modification and peptide synthesis.
Chemical Structure and Properties
- Molecular Formula : C15H22N2O4S
- Molecular Weight : 326.41 g/mol
- Structure : The compound features a pyridyl group, which enhances its reactivity compared to other cysteine derivatives.
The presence of the Boc protecting group is significant as it prevents unwanted reactions during peptide synthesis, making this compound a valuable building block in the creation of various peptides with specific biological functions .
The biological activity of this compound primarily stems from the nucleophilicity of its thiol group. This property enables it to participate in biochemical modifications, such as:
- Covalent Modifications : The thiol group can form disulfide bonds or engage in other covalent interactions with proteins, which can alter protein structure and function.
- Bioconjugation : Cysteine residues are commonly used for attaching biomolecules (e.g., antibodies, drugs) to facilitate targeted delivery .
The pyridyl moiety may influence the binding affinity of peptides formed with this compound, potentially modulating their interactions with receptors or enzymes .
Biological Applications
This compound has several promising applications:
- Peptide Synthesis : It serves as a precursor in synthesizing peptides that incorporate the pyridyl group, which can enhance biological activity or specificity.
- Protein Interaction Studies : The compound's ability to modify protein structures through disulfide bond formation allows researchers to study protein folding and stability .
- Cancer Research : Similar cysteine-reactive compounds have been explored as covalent inhibitors for targeting "undruggable" proteins, such as mutant KRAS in cancer therapy .
Comparative Analysis with Similar Compounds
The following table summarizes key differences between this compound and other cysteine derivatives:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| This compound | Contains a pyridyl group attached to L-cysteine | Enhanced reactivity and potential for bioconjugation |
| S-Benzyl-L-cysteine | Contains a benzyl group | Useful for studying aromatic interactions |
| S-Methyl-L-cysteine | Contains a methyl group | Simpler structure with less steric hindrance |
| S-Phenyl-L-cysteine | Features a phenyl group | Engages differently in electrophilic reactions |
This compound stands out due to its unique pyridyl moiety, which enhances its reactivity compared to these similar compounds .
Case Studies and Research Findings
Recent studies have highlighted the potential of cysteine-targeting compounds in cancer therapy. For instance, covalent inhibitors that target cysteine residues have shown promise in treating various cancers by selectively binding to mutated proteins . Research indicates that compounds like this compound could be instrumental in developing new therapeutic strategies aimed at these challenging targets.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine has been investigated for its potential antioxidant properties. Research indicates that compounds containing cysteine can scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases including cancer and neurodegeneration . The pyridyl group may enhance the compound's ability to penetrate biological membranes, thus improving its efficacy as an antioxidant.
Drug Development
The compound serves as a valuable intermediate in the synthesis of more complex molecules aimed at treating various conditions. For instance, derivatives of L-cysteine have been studied for their roles in developing nitric oxide synthase inhibitors, which are crucial for managing inflammation-related disorders . The incorporation of the pyridyl moiety can also influence pharmacokinetic properties, potentially leading to improved drug candidates.
Peptide Synthesis
Cysteine Protection Strategies
In peptide synthesis, this compound acts as a protected form of cysteine. It allows for the selective introduction of cysteine residues into peptides while preventing unwanted side reactions such as oxidation or alkylation during synthesis . The Boc (tert-butyloxycarbonyl) protecting group is particularly advantageous due to its stability under basic conditions and ease of removal under acidic conditions.
Applications in Protein Chemistry
This compound can be utilized in the synthesis of cyclic peptides and in the development of peptide ligation strategies. Its ability to form disulfide bonds makes it suitable for constructing complex peptide architectures that are essential for biological activity . Moreover, it has been employed in native chemical ligation (NCL), a method that allows for the joining of unprotected peptides through a thiol-disulfide exchange reaction.
Biochemical Probes
Fluorescent Labeling
this compound can be modified to include fluorescent tags, making it useful as a biochemical probe in cellular imaging studies. Such modifications enable researchers to track the localization and dynamics of proteins within cells . The pyridine ring may also facilitate interactions with specific biomolecules, enhancing selectivity in biological assays.
Theranostics Applications
Recent advancements have explored the use of cysteine-containing compounds like this compound in theranostics—integrating therapy and diagnostics. Its unique properties allow for the development of nanoparticles that can deliver therapeutic agents while simultaneously providing imaging capabilities for monitoring treatment efficacy .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Antioxidant properties; intermediates for drug synthesis (e.g., nitric oxide synthase inhibitors). |
| Peptide Synthesis | Protecting group for cysteine; aids in peptide ligation and cyclic peptide formation. |
| Biochemical Probes | Modification for fluorescent tagging; potential use in theranostics and cellular imaging. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, functional, and application-based differences between Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine and related cysteine derivatives:
Table 1: Comparative Analysis of this compound and Analogues
Key Comparative Insights:
Protecting Group Stability :
- Boc : Acid-labile (removed with trifluoroacetic acid), ideal for stepwise peptide assembly .
- Fmoc : Base-labile (removed with piperidine), preferred for orthogonal synthesis strategies .
- Di-Boc : Requires stronger acidic conditions for deprotection, enabling selective modification .
Benzyl/4-Methylbenzyl: Hydrophobic groups improve membrane permeability but reduce solubility in aqueous systems . tert-Butylthio: Offers steric protection of the thiol group, preventing unwanted disulfide formation .
Applications: this compound and its Fmoc analogue are pivotal in peptide synthesis and proteomics due to their reversible protection and functional versatility . Boc-S-(4-Methylbenzyl)-L-cysteine is noted for its documented safety protocols, including first-aid measures for inhalation or skin contact . Di-Boc-S-(2-aminoethyl)-L-cysteine is tailored for specialized synthesis requiring dual protection and modified solubility .
Safety and Regulatory Considerations :
- Boc-S-(4-Methylbenzyl)-L-cysteine has a comprehensive safety data sheet (SDS) under UN GHS guidelines, emphasizing proper handling and storage .
- Other compounds, such as S-tert-Butylmercapto-L-cysteine, lack detailed safety data in the provided evidence but are presumed to require standard laboratory precautions .
Preparation Methods
General Synthetic Strategy Overview
The preparation of Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine typically involves:
- Protection of the amino group of L-cysteine with the Boc group.
- Alkylation of the thiol (-SH) group with a 2-(4-pyridyl)ethyl halide or equivalent electrophile.
- Optimization of reaction conditions to ensure high yield, stereochemical integrity, and purity.
Alkylation of L-cysteine Thiol with 2-(4-pyridyl)ethyl Electrophiles
A key step in the synthesis is the selective S-alkylation of the thiol group of Boc-L-cysteine with a 2-(4-pyridyl)ethyl halide (such as 2-(4-pyridyl)ethyl bromide or chloride). This reaction is generally performed under mild basic conditions to avoid racemization and side reactions.
- Use of a tertiary organic base (e.g., triethylamine, diisopropylethylamine) to deprotonate the thiol and neutralize the acid formed during alkylation.
- Solvents such as dichloromethane, dimethylformamide (DMF), or isobutyl acetate to dissolve reactants and facilitate nucleophilic substitution.
- Temperature control (0–5 °C to room temperature) to improve selectivity and reduce by-products.
Example procedure adapted from related cysteine derivative syntheses:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Dissolve Boc-L-cysteine in anhydrous solvent | Ready for alkylation |
| 2 | Add 2-(4-pyridyl)ethyl bromide and tertiary base | Thiol deprotonation and alkylation |
| 3 | Stir at 0–5 °C under nitrogen atmosphere for 1–2 hours | Formation of this compound |
| 4 | Work-up by aqueous extraction and purification | Isolate pure product |
This approach is consistent with the alkylation methods described in patent literature for related S-substituted cysteine derivatives, where the thiolester or thiol is reacted with alkyl halides in the presence of tertiary bases to yield high purity products with good yield.
Use of Phase Transfer Catalysis and Esterification
In some methods, phase transfer catalysts such as tetrabutylammonium salts are employed to enhance the reaction efficiency, especially when the reaction involves aqueous and organic phases. Esterification of the carboxyl group to form esters (e.g., isobutyl esters) can be performed prior to or after S-alkylation to improve solubility and facilitate purification.
Research Findings and Yields
- Alkylation reactions of Boc-protected cysteine derivatives with 2-bromoethylamine analogs typically yield products in the range of 80–90% under optimized conditions.
- The use of nitrogen atmosphere and low temperature minimizes oxidation of thiols and side reactions.
- Phase transfer catalysis can improve yields and reaction rates by facilitating transfer of ionic species between phases.
- Copper-catalyzed S-arylation methods produce enantiomerically enriched products with enantiomeric excess often exceeding 98%, indicating the potential for stereoselective synthesis of related compounds.
Summary Table of Preparation Conditions
| Parameter | Typical Conditions/Options | Notes |
|---|---|---|
| Starting material | Boc-L-cysteine | Amino group protected with Boc |
| Alkylating agent | 2-(4-pyridyl)ethyl bromide or chloride | Electrophilic substitution at thiol |
| Base | Triethylamine, diisopropylethylamine, pyridine | Tertiary organic bases with pKa > 9 |
| Solvent | Dichloromethane, DMF, isobutyl acetate | Polar aprotic solvents preferred |
| Temperature | 0–5 °C initially, then room temperature | Controls reaction rate and selectivity |
| Atmosphere | Nitrogen or inert gas | Prevents thiol oxidation |
| Phase transfer catalyst | Tetrabutylammonium bromide (optional) | Enhances reaction efficiency in biphasic systems |
| Reaction time | 1–2 hours | Sufficient for complete alkylation |
| Yield | 80–90% | High yield with optimized conditions |
| Purification | Extraction, chromatography | To isolate pure this compound |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
